![molecular formula C26H19ClF2N4O3 B2715523 N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216539-17-1](/img/structure/B2715523.png)
N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19ClF2N4O3 and its molecular weight is 508.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabotropic Glutamate Receptor 4 (mGlu4) Modulator
This compound has been characterized as a potent and selective mGlu4 positive allosteric modulator (PAM). The efficacy of mGlu4 PAMs in preclinical rodent models of Parkinson’s disease has been established . This compound, also known as VU0418506, has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Parkinson’s Disease Research
The compound has shown promise in the field of Parkinson’s disease research. It has been used in preclinical studies to understand the role of mGlu4 in Parkinson’s disease .
Drug Discovery and Synthesis
The compound has been used in the discovery and synthesis of new drugs. The discovery of VU0418506 started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .
Inhibitor of Tyrosinase
The compound has been leveraged to identify inhibitors of Tyrosinase from Agaricus bisporus .
Biochemical Research
The compound’s unique structure and properties make it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and receptor modulation .
Safety and Pharmacokinetics
The compound has been studied for its safety and pharmacokinetics in preclinical species. These studies are crucial in determining the compound’s suitability for use in further research or potential therapeutic applications .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF2N4O3/c1-36-18-6-2-15(3-7-18)12-32-14-30-24-19-10-16(28)4-9-22(19)33(25(24)26(32)35)13-23(34)31-17-5-8-21(29)20(27)11-17/h2-11,14H,12-13H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZKPOGBGVWFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide |
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